6-Cyclopropyl-2-(3-oxobutan-2-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-cyclopropyl-2-(3-oxobutan-2-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7(8(2)14)13-11(15)6-5-10(12-13)9-3-4-9/h5-7,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKXKMVQVGKPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=O)C=CC(=N1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-(3-oxobutan-2-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with a diketone precursor in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-(3-oxobutan-2-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazinone derivatives with altered substituents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated pyridazinone compounds.
Scientific Research Applications
6-Cyclopropyl-2-(3-oxobutan-2-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-(3-oxobutan-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key metabolic and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent differences are summarized below:
Key Observations:
- The cyclopropyl group at position 6 in the target compound introduces steric hindrance and electronic effects distinct from methyl () or thienyl () groups.
Physicochemical Properties
- Molecular Weight and Polarity:
- Hydrogen Bonding: The dihydropyridazinone core enables N–H···O and C=O hydrogen bonding, as seen in crystal structures of related compounds (e.g., ).
Biological Activity
6-Cyclopropyl-2-(3-oxobutan-2-yl)-2,3-dihydropyridazin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a dihydropyridazine core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Several studies have reported that pyridazine derivatives possess anti-inflammatory properties. In vitro assays demonstrated that these compounds inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.
Antioxidant Properties
Antioxidant activity has been evaluated using various assays such as DPPH and ABTS. Compounds similar to this compound exhibited significant free radical scavenging abilities, indicating their potential as protective agents against oxidative stress.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with various receptors could mediate its antimicrobial and anti-inflammatory effects.
- Cell Signaling Pathways : It may influence cell signaling pathways that regulate oxidative stress responses.
Study 1: Antimicrobial Efficacy
A study conducted on a series of pyridazine derivatives, including this compound, revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. This suggests a promising antimicrobial profile worthy of further exploration.
Study 2: Anti-inflammatory Activity
In vivo studies demonstrated that administration of the compound significantly reduced paw edema in rat models induced by carrageenan. The reduction was comparable to standard anti-inflammatory drugs like ibuprofen.
Study 3: Antioxidant Potential
The antioxidant capacity was assessed using the DPPH assay, where the compound showed an IC50 value of 25 µg/mL, indicating strong free radical scavenging activity.
Q & A
Q. What are the optimal reaction conditions for synthesizing 6-Cyclopropyl-2-(3-oxobutan-2-yl)-2,3-dihydropyridazin-3-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclopropane ring formation followed by coupling with a 3-oxobutan-2-yl moiety. Key parameters include:
- Temperature : 60–80°C for cyclopropane ring stability .
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution .
- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aromatic substitutions) .
- Yield Optimization : Reaction times of 12–24 hours and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which purification techniques are most effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 3:1 to 1:2) to separate polar by-products .
- Recrystallization : Ethanol/water mixtures (7:3 ratio) for high-purity crystals; monitor via TLC (Rf ≈ 0.5 in ethyl acetate) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity >98% .
Q. How is the compound’s structure confirmed post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Use SHELX or WinGX for single-crystal refinement to resolve bond angles and torsional strain in the dihydropyridazinone core .
- NMR Spectroscopy : Key signals include δ 1.2–1.5 ppm (cyclopropyl CH₂), δ 2.8–3.1 ppm (dihydropyridazinone CH₂), and δ 4.2–4.5 ppm (3-oxobutan-2-yl ketone) .
- HRMS : Confirm molecular formula (C₁₁H₁₄N₂O₂) with <2 ppm error .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or PDE inhibitors). Focus on the pyridazinone ring’s hydrogen-bonding with catalytic residues .
- MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 100 ns; monitor RMSD (<2 Å) and binding free energy (MM-PBSA) .
- SAR Analysis : Compare with analogs (e.g., 6-phenyl or 6-fluorophenyl derivatives) to identify critical substituents for activity .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in triplicate .
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites affecting IC₅₀ values .
- Crystallographic Validation : Resolve target-bound structures to confirm binding modes conflicting with docking predictions .
Q. What are the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Photolysis Studies : Expose to UV light (254 nm) in aqueous solutions; monitor degradation via HPLC and identify products (e.g., hydroxylated pyridazinones) .
- Biodegradation Assays : Use soil microcosms (pH 6.5–7.0) with Pseudomonas spp.; track half-life via GC-MS .
- Ecotoxicity Testing : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition to assess environmental risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
